Methyl 5-methyl-4-((3-nitro-1H-pyrazol-1-yl)methyl)isoxazole-3-carboxylate
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Overview
Description
Methyl 5-methyl-4-((3-nitro-1H-pyrazol-1-yl)methyl)isoxazole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining an isoxazole ring with a pyrazole moiety, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-4-((3-nitro-1H-pyrazol-1-yl)methyl)isoxazole-3-carboxylate typically involves multi-step reactions. One common method includes the reaction of 3-nitro-1H-pyrazole with an appropriate isoxazole derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate and conducted in a solvent like ethanol or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-4-((3-nitro-1H-pyrazol-1-yl)methyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group on the isoxazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and various organic solvents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations[4][4].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the isoxazole ring .
Scientific Research Applications
Methyl 5-methyl-4-((3-nitro-1H-pyrazol-1-yl)methyl)isoxazole-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-4-((3-nitro-1H-pyrazol-1-yl)methyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors. The isoxazole and pyrazole rings provide structural stability and facilitate binding to target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate: Similar in structure but with an ethyl ester and a propyl group instead of a methyl group.
1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid: Similar but lacks the isoxazole ring.
Uniqueness
Methyl 5-methyl-4-((3-nitro-1H-pyrazol-1-yl)methyl)isoxazole-3-carboxylate is unique due to its combination of an isoxazole ring with a pyrazole moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
methyl 5-methyl-4-[(3-nitropyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O5/c1-6-7(9(12-19-6)10(15)18-2)5-13-4-3-8(11-13)14(16)17/h3-4H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBGUEUWVFIAGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)OC)CN2C=CC(=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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